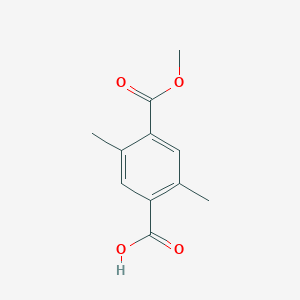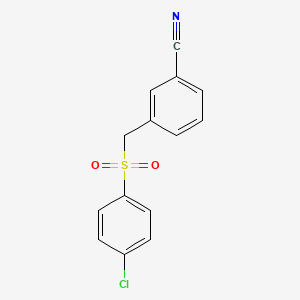![molecular formula C8H8BrNO B8751518 N-[1-(2-bromophenyl)ethylidene]hydroxylamine CAS No. 27760-49-2](/img/structure/B8751518.png)
N-[1-(2-bromophenyl)ethylidene]hydroxylamine
Übersicht
Beschreibung
N-[1-(2-bromophenyl)ethylidene]hydroxylamine is an organic compound with the molecular formula C8H8BrNO and a molecular weight of 214.05922 g/mol . It is also known by other names such as 1-(2-Bromophenyl)ethanone oxime and 2’-Bromoacetophenone oxime . This compound is characterized by the presence of a bromine atom attached to the phenyl ring and an oxime functional group attached to the ethanone moiety.
Vorbereitungsmethoden
The synthesis of N-[1-(2-bromophenyl)ethylidene]hydroxylamine typically involves the reaction of 1-(2-bromophenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as pyridine . The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization.
Synthetic Route:
- Dissolve 1-(2-bromophenyl)ethanone and hydroxylamine hydrochloride in ethanol.
- Add pyridine to the mixture and heat under reflux for 4 hours.
- Cool the reaction mixture and filter the solid product.
- Purify the product by recrystallization from ethanol.
Analyse Chemischer Reaktionen
N-[1-(2-bromophenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
- Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution: Use of nucleophiles such as sodium methoxide or potassium cyanide.
Major Products:
- Oxidation: Formation of 2-bromobenzonitrile.
- Reduction: Formation of 2-bromoaniline.
- Substitution: Formation of various substituted phenyl ethanone oximes.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-bromophenyl)ethylidene]hydroxylamine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of fine chemicals and as a reagent in chemical reactions.
Wirkmechanismus
The mechanism of action of N-[1-(2-bromophenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, affecting their function. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions.
Molecular Targets and Pathways:
- Interaction with enzymes and proteins through hydrogen bonding and halogen bonding.
- Modulation of biochemical pathways involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
N-[1-(2-bromophenyl)ethylidene]hydroxylamine can be compared with other similar compounds, such as:
Acetophenone oxime: Lacks the bromine atom, resulting in different reactivity and properties.
2’-Bromoacetophenone: Lacks the oxime group, affecting its chemical behavior and applications.
2-Bromoaniline: Contains an amino group instead of an oxime group, leading to different biological activities.
Uniqueness:
- The presence of both the bromine atom and the oxime group in this compound makes it unique in terms of its reactivity and potential applications in various fields.
Eigenschaften
CAS-Nummer |
27760-49-2 |
|---|---|
Molekularformel |
C8H8BrNO |
Molekulargewicht |
214.06 g/mol |
IUPAC-Name |
N-[1-(2-bromophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H8BrNO/c1-6(10-11)7-4-2-3-5-8(7)9/h2-5,11H,1H3 |
InChI-Schlüssel |
DPLPRQURUMMJQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NO)C1=CC=CC=C1Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Benzenedicarboxylic acid, bis[4-(propoxycarbonyl)phenyl] ester](/img/structure/B8751457.png)

![4-Ureido-[2,3'-bithiophene]-5-carboxamide](/img/structure/B8751465.png)

![tert-butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B8751485.png)



![O-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]hydroxylamine](/img/structure/B8751504.png)



